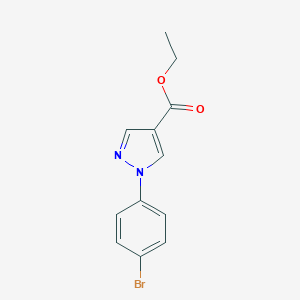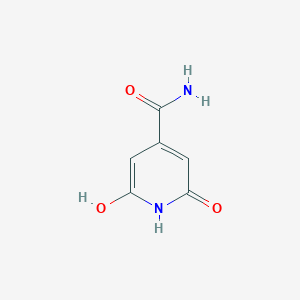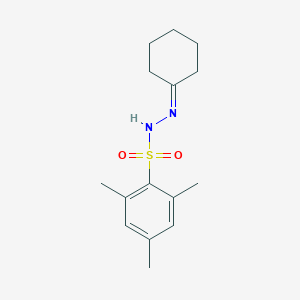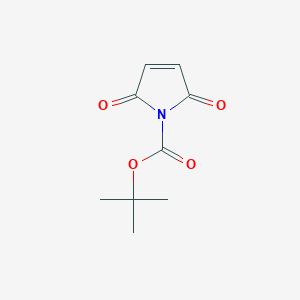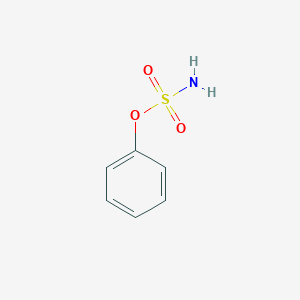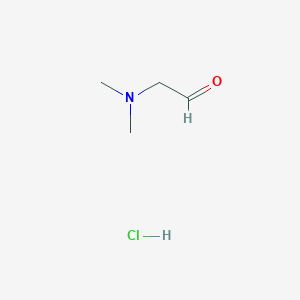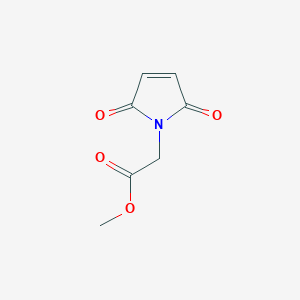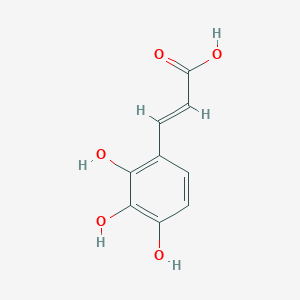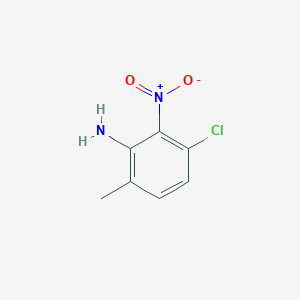
3-Chloro-6-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance .
Synthesis Analysis
The synthesis of nitroanilines typically involves three steps: nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it must be added first in the nitration step . A general procedure for the synthesis of nitroanilines involves the reaction of an aromatic nitro compound with ethanol and a Fe3O4 composite, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The InChI code for 3-Chloro-6-methyl-2-nitroaniline is 1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Nitro compounds are a significant class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Applications De Recherche Scientifique
Synthesis of Anilines
- Application Summary: Anilines are used in a wide range of chemical reactions. The synthesis of anilines involves various precursors and substrates .
- Methods of Application: The article discusses several methods for the synthesis of anilines, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .
- Results or Outcomes: The synthesis of anilines is a critical process in organic chemistry due to their wide range of applications in biological and industrial contexts .
Potential for Degradation of Nitroaromatic Compounds
- Application Summary: 2-Methyl-3-nitroaniline, a compound similar to 3-Chloro-6-methyl-2-nitroaniline, has been used as a standard in studies evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Methods of Application: This involves exposing nitroaromatic compounds to certain microorganisms and observing the rate and extent of degradation .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for bioremediation of nitroaromatic pollutants .
Use as a Standard in Environmental Studies
- Application Summary: 2-Methyl-3-nitroaniline, a compound similar to 3-Chloro-6-methyl-2-nitroaniline, has been used as a standard in studies evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Methods of Application: This involves exposing nitroaromatic compounds to certain microorganisms and observing the rate and extent of degradation .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for bioremediation of nitroaromatic pollutants .
Use as a Standard in Environmental Studies
- Application Summary: 2-Methyl-3-nitroaniline, a compound similar to 3-Chloro-6-methyl-2-nitroaniline, has been used as a standard in studies evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Methods of Application: This involves exposing nitroaromatic compounds to certain microorganisms and observing the rate and extent of degradation .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for bioremediation of nitroaromatic pollutants .
Use in Material Science
- Application Summary: Mechanical shearing of crystals of a polymorph with a layered structure may be used to separate them from harder crystals of a visually indistinguishable polymorph that resist such shearing .
- Methods of Application: This involves the mechanical shearing of crystals of a polymorph with a layered structure .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for material science applications .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-6-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCSJAKXOTDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303146 |
Source


|
| Record name | 3-chloro-6-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methyl-2-nitroaniline | |
CAS RN |
13852-53-4 |
Source


|
| Record name | 13852-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

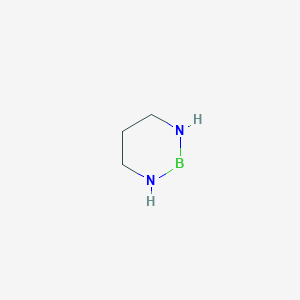
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
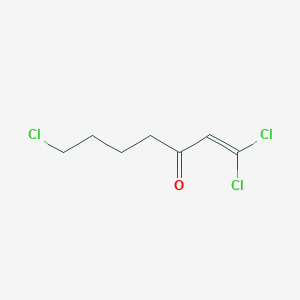
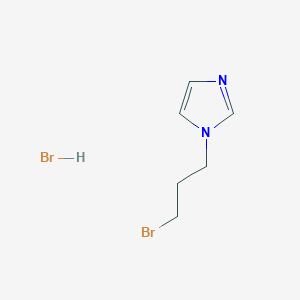
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
